ABTL-0812

描述

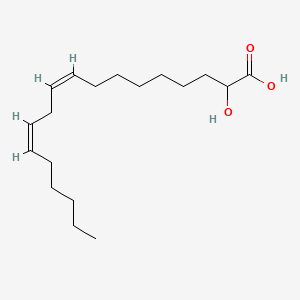

alpha-Hydroxylinoleic acid is under investigation in clinical trial NCT04431258 (ABTL0812 in Combination With FOLFIRINOX for First-line Treatment of Metastatic Pancreatic Study).

Ibrilatazar is an orally bioavailable, lipid analogue and inhibitor of raptor-mammalian target of rapamycin (mTOR) (mTOR complex 1; mTORC1), rictor-mTOR (mTOR complex 2; mTORC2) and dihydrofolate reductase (DHFR) with potential antineoplastic activity. Upon oral administration, ibrilatazar binds to and inhibits both mTORC1 and mTORC2, which may result in apoptosis and a decrease in proliferation in mTORC1/2-expressing tumor cells. mTOR is a serine/threonine kinase that is upregulated in some tumors; it plays an important role in the PI3K/Akt/mTOR signaling pathway which is often deregulated in cancer cells. In addition, ibrilatazar inhibits DHFR, an enzyme that reduces dihydrofolic acid to tetrahydrofolic acid, thereby blocking tetrahydrofolate synthesis, and resulting in both the depletion of nucleotide precursors and the inhibition of DNA, RNA and protein synthesis. This induces autophagy-induced cell death and further inhibition of cell proliferation.

sodium salt formulation derivative from 2-hydroxy-linoleic acid

Structure

3D Structure

属性

IUPAC Name |

(9Z,12Z)-2-hydroxyoctadeca-9,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h6-7,9-10,17,19H,2-5,8,11-16H2,1H3,(H,20,21)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDSETGKYZMEEA-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301258077 | |

| Record name | (9Z,12Z)-2-Hydroxy-9,12-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57818-44-7 | |

| Record name | (9Z,12Z)-2-Hydroxy-9,12-octadecadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57818-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ABTL-0812 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057818447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Hydroxylinoleic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16027 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (9Z,12Z)-2-Hydroxy-9,12-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABTL-0812 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DE74TJ7EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ABTL-0812 mechanism of action in cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of ABTL-0812 in Cancer Cells

Introduction

This compound is a first-in-class, orally administered small molecule currently under clinical investigation as a targeted anticancer agent.[1][2] It is a polyunsaturated fatty acid derivative that induces cytotoxic autophagy, a form of programmed cell death, with high selectivity for cancer cells while sparing non-tumoral cells.[2][3] Its unique mechanism of action, which involves the convergence of two major cellular stress pathways, makes it a promising candidate for a broad spectrum of cancer types, including lung, endometrial, and pancreatic cancer, as well as glioblastoma.[1][2][4] This document provides a comprehensive overview of the molecular pathways and cellular events that underpin the anticancer activity of this compound.

Core Mechanism of Action: A Dual Approach to Cytotoxic Autophagy

This compound's efficacy stems from its ability to simultaneously induce two critical cellular processes: Endoplasmic Reticulum (ER) stress and the inhibition of the PI3K/Akt/mTORC1 survival pathway.[2][3] These two actions converge to trigger a robust and persistent autophagic response that ultimately leads to cancer cell death.[1]

Endoplasmic Reticulum (ER) Stress Induction via Dihydroceramide (B1258172) Accumulation

A primary mechanism initiated by this compound involves the modulation of sphingolipid metabolism.[5][6]

-

DEGS1 Inhibition: this compound impairs the activity of Delta 4-desaturase, sphingolipid 1 (DEGS1), an enzyme located in the ER.[6][7] DEGS1 is responsible for converting dihydroceramides into ceramides.[7]

-

Dihydroceramide Accumulation: Inhibition of DEGS1 leads to a significant increase in the cellular levels of long-chain dihydroceramides.[5][6]

-

UPR Activation: This accumulation of dihydroceramides induces severe and sustained ER stress, which in turn activates the Unfolded Protein Response (UPR).[2][5] The UPR is a signaling pathway designed to handle misfolded proteins. This compound specifically activates the PERK-eIF2α-ATF4-CHOP branch of the UPR.[2][8]

-

TRIB3 Upregulation: A key consequence of UPR activation is the transcriptional upregulation of the pseudokinase Tribbles-3 (TRIB3) via the transcription factors ATF4 and CHOP (also known as DDIT3).[5][6][9]

Inhibition of the PI3K/Akt/mTORC1 Pathway

The second arm of this compound's mechanism directly targets a central signaling pathway that promotes cancer cell growth and survival.

-

PPARα/γ Activation: In silico screening identified Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ) as cellular targets of this compound.[10][11] this compound binds to and activates these nuclear receptors.[1][3]

-

TRIB3-Mediated Akt Inhibition: The activation of PPARα/γ, in concert with the ER stress response, leads to the significant overexpression of TRIB3.[10][12] TRIB3 is an endogenous inhibitor of the serine/threonine kinase Akt.[13][14] It directly binds to Akt, preventing its phosphorylation and activation by its upstream kinases (PDK1 and mTORC2).[5][10]

-

mTORC1 Suppression: The inhibition of Akt leads to the subsequent suppression of the downstream mTOR complex 1 (mTORC1), a master regulator of cell growth and a key negative regulator of autophagy.[10][12][15]

The convergence of mTORC1 inhibition and dihydroceramide-induced ER stress creates a synergistic effect, leading to the robust induction of cytotoxic autophagy and subsequent cancer cell death.[5]

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key molecular pathways and experimental logic involved in the action of this compound.

Caption: Dual mechanism of this compound leading to cytotoxic autophagy in cancer cells.

References

- 1. ABTL0812 - Ability Pharma [abilitypharma.com]

- 2. Frontiers | Anticancer effects of ABTL0812, a clinical stage drug inducer of autophagy-mediated cancer cell death, in glioblastoma models [frontiersin.org]

- 3. asociacion-nen.org [asociacion-nen.org]

- 4. Anticancer effects of ABTL0812, a clinical stage drug inducer of autophagy-mediated cancer cell death, in glioblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anti-cancer drug ABTL0812 induces ER stress-mediated cytotoxic autophagy by increasing dihydroceramide levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The anti-cancer drug ABTL0812 induces ER stress-mediated cytotoxic autophagy by increasing dihydroceramide levels in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. The New Antitumor Drug ABTL0812 Inhibits the Akt/mTORC1 Axis by Upregulating Tribbles-3 Pseudokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. scispace.com [scispace.com]

- 13. ascopubs.org [ascopubs.org]

- 14. diposit.ub.edu [diposit.ub.edu]

- 15. The New Antitumor Drug ABTL0812 Inhibits the Akt/mTORC1 Axis by Upregulating Tribbles-3 Pseudokinase [diposit.ub.edu]

ABTL-0812: A Technical Guide to its Cytotoxic Autophagy Induction Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABTL-0812 is a first-in-class, orally administered small molecule anti-cancer agent currently under clinical investigation. Its primary mechanism of action is the induction of robust and persistent cytotoxic autophagy, leading to the death of cancer cells while sparing non-tumoral cells.[1][2] This technical guide provides an in-depth overview of the molecular pathways governing this compound's unique anti-cancer activity, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: A Dual Approach to Inducing Cytotoxic Autophagy

This compound employs a dual mechanism to trigger cancer cell death through autophagy. These two pathways converge to ensure a sustained and lethal autophagic response.[1][2]

-

Inhibition of the Akt/mTORC1 Signaling Axis: this compound upregulates the expression of Tribbles homolog 3 (TRIB3), a pseudokinase that directly binds to Akt, preventing its phosphorylation and subsequent activation.[1][3] This inhibition of the Akt/mTORC1 pathway, a critical regulator of cell growth and survival, is a key initiating event in this compound-induced autophagy.[1][4]

-

Induction of Endoplasmic Reticulum (ER) Stress: The compound triggers ER stress, leading to the activation of the Unfolded Protein Response (UPR).[1][2] A crucial aspect of this process is the this compound-mediated increase in cellular levels of long-chain dihydroceramides. This is achieved through the impairment of delta 4-desaturase, sphingolipid 1 (DEGS1) activity. The resulting accumulation of dihydroceramides instigates sustained ER stress, which in turn activates the ATF4-DDIT3-TRIB3 pathway, further contributing to the induction of cytotoxic autophagy.

The synergistic effect of Akt/mTORC1 inhibition and ER stress induction leads to a powerful and sustained autophagic response that ultimately results in cancer cell death.

Signaling Pathways

The following diagrams illustrate the key signaling cascades involved in this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Glioblastoma Cell Lines

| Cell Line | Type | IC50 (µM) at 48h |

| U87MG | Glioblastoma | 25.4 ± 1.3 |

| U251 | Glioblastoma | 28.9 ± 1.2 |

| A172 | Glioblastoma | 46.9 ± 1.1 |

| T98G | Glioblastoma | 33.5 ± 1.2 |

| GSC-5 | Glioblastoma Stem Cell | 15.2 ± 1.2 (at 96h) |

| BT12M | Glioblastoma Stem Cell | 43.7 ± 1.1 (at 96h) |

| BT48EF | Glioblastoma Stem Cell | 20.1 ± 1.2 (at 96h) |

| BT50EF | Glioblastoma Stem Cell | 25.3 ± 1.2 (at 96h) |

Data extracted from studies on glioblastoma cell lines.[5][6][7]

Table 2: Pharmacodynamic Biomarker Modulation by this compound

| Biomarker | Cell Line | Treatment | Fold Change (mRNA) |

| TRIB3 | A549 | 50 µM this compound (24h) | ~4-fold increase |

| DDIT3/CHOP | A549 | 50 µM this compound (24h) | ~3-fold increase |

| TRIB3 | MiaPaCa-2 | 50 µM this compound (24h) | ~6-fold increase |

| DDIT3/CHOP | MiaPaCa-2 | 50 µM this compound (24h) | ~5-fold increase |

Representative data from RT-qPCR analysis.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

Protocol Details:

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C and 5% CO2.

-

Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included.

-

Incubation: Plates are incubated for the desired time period (e.g., 48 or 96 hours).

-

Viability Reagent: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Final Incubation: Plates are incubated for an additional 1-4 hours at 37°C.

-

Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.

-

Analysis: The IC50 values are calculated from dose-response curves using appropriate software (e.g., GraphPad Prism).

Immunoblotting

This protocol is used to analyze the expression and phosphorylation status of key proteins in the signaling pathway.

Protocol Details:

-

Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-TRIB3, anti-phospho-Akt, anti-LC3) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (RT-qPCR)

This protocol is used to measure the mRNA expression levels of target genes.

Protocol Details:

-

RNA Isolation: Total RNA is extracted from this compound-treated cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: The qPCR reaction is performed using a SYBR Green master mix and gene-specific primers for TRIB3, DDIT3, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

Conclusion

This compound represents a novel therapeutic strategy in oncology by inducing cancer cell death through cytotoxic autophagy. Its dual mechanism of action, involving the inhibition of the pro-survival Akt/mTORC1 pathway and the induction of ER stress, provides a robust and sustained therapeutic effect. The data and protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals interested in the further investigation and clinical application of this compound. The use of pharmacodynamic biomarkers such as TRIB3 and DDIT3/CHOP holds promise for monitoring treatment response in clinical settings.

References

- 1. Anticancer effects of ABTL0812, a clinical stage drug inducer of autophagy-mediated cancer cell death, in glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anti-cancer drug ABTL0812 induces ER stress-mediated cytotoxic autophagy by increasing dihydroceramide levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. diposit.ub.edu [diposit.ub.edu]

- 5. Frontiers | Anticancer effects of ABTL0812, a clinical stage drug inducer of autophagy-mediated cancer cell death, in glioblastoma models [frontiersin.org]

- 6. Anticancer effects of ABTL0812, a clinical stage drug inducer of autophagy-mediated cancer cell death, in glioblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

ABTL-0812 and PPAR Alpha/Gamma Activation: A Technical Overview

Introduction

ABTL-0812 is a first-in-class, orally administered small molecule anticancer agent that induces cytotoxic autophagy in tumor cells.[1][2][3] Its mechanism of action is novel, defining a new druggable cellular pathway that links the activation of Peroxisome Proliferator-Activated Receptors (PPARs) to the inhibition of the pro-survival PI3K/Akt/mTORC1 axis.[4][5][6] This document provides an in-depth technical guide on the core mechanism of this compound, focusing on its interaction with PPAR alpha (PPARα) and PPAR gamma (PPARγ), the resulting signal transduction, and its effects in preclinical and clinical settings.

Core Mechanism of Action: Dual Pathway to Cytotoxic Autophagy

This compound's anticancer activity stems from a dual mechanism that converges to induce robust and persistent autophagy, ultimately leading to cancer cell death.[1][2][7] These two interconnected pathways are:

-

PPAR-Mediated Inhibition of the Akt/mTORC1 Axis: this compound binds to and activates the transcriptional activity of the nuclear receptors PPARα and PPARγ.[2][4] This activation leads to the upregulation of Tribbles-3 pseudokinase (TRIB3) gene expression.[4][8] The TRIB3 protein then binds directly to the serine/threonine kinase Akt, preventing its phosphorylation and activation by upstream kinases. This action effectively suppresses the entire Akt/mTORC1 signaling cascade, a central regulator of cell growth, proliferation, and survival that is commonly hyperactivated in many human cancers.[4][5][8]

-

Induction of Endoplasmic Reticulum (ER) Stress: this compound has been shown to increase the cellular levels of long-chain dihydroceramides by impairing the activity of dihydroceramide (B1258172) desaturase-1 (DEGS1).[9][10][11] The accumulation of dihydroceramides induces sustained ER stress and activates the Unfolded Protein Response (UPR).[1][9] This activation proceeds specifically through the PERK-eIF2α-ATF4-CHOP pathway, which also contributes to the upregulation of TRIB3.[1][10]

The convergence of Akt/mTORC1 blockade and ER stress induction results in a strong, sustained autophagic response that overwhelms the cell's protective mechanisms, leading to cytotoxic autophagy and cell death.[2][12] This mechanism is selective for cancer cells, with minimal effect on non-tumorigenic cells.[1][8]

Quantitative Data

Table 1: Preclinical In Vitro Efficacy (IC50)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U87MG | Glioblastoma | ~25 | [1] |

| GSC-5 | Glioblastoma Stem Cells | ~30 | [1] |

| A549 | Non-Small Cell Lung Cancer | Not Specified | [4] |

| MiaPaCa-2 | Pancreatic Cancer | Not Specified | [4] |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~20-30 | [13] |

| 231PTR | Paclitaxel-Resistant TNBC | ~20-30 | [13] |

Note: IC50 values are approximate as derived from graphical representations in some source materials.

Table 2: Clinical Trial Efficacy and Pharmacokinetics

| Clinical Trial ID | Cancer Type | Treatment | Key Efficacy Results | Pharmacokinetic (PK) / Pharmacodynamic (PD) Data | Reference |

| NCT02201823 (Phase 1/1b) | Advanced Solid Tumors | This compound Monotherapy | 2 patients with stable disease >1 year. | RP2D: 1300 mg TID. Correlation found between drug levels and pAkt/Akt ratio. | [2][12] |

| NCT03366480 (Phase 2) | Squamous NSCLC | This compound + Paclitaxel (B517696)/Carboplatin | ORR: 52.0%; Median OS: 22.5 months; Median PFS: 6.2 months. | TRIB3 and CHOP biomarkers induced by treatment. | [14][15] |

| NCT03366480 (Phase 2) | Endometrial Cancer | This compound + Paclitaxel/Carboplatin | Increased efficacy over chemotherapy alone. | TRIB3 mRNA levels increased in whole blood samples. | [3][8] |

| NCT04431258 (Phase 2b) | Metastatic Pancreatic Cancer | This compound + FOLFIRINOX | Currently recruiting. | N/A | [1][3] |

ORR: Overall Response Rate; OS: Overall Survival; PFS: Progression-Free Survival; RP2D: Recommended Phase 2 Dose; TID: Three times a day.

Experimental Protocols

Cell Culture and Viability Assays

-

Cell Lines: Human cancer cell lines (e.g., A549 lung, MiaPaCa-2 pancreatic, U87MG glioblastoma) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, maintained at 37°C in a 5% CO2 humidified atmosphere.[1][4]

-

Viability Assay: Cells are seeded in 96-well plates. After 24 hours, they are treated with varying concentrations of this compound or vehicle control for a specified period (e.g., 48 or 72 hours). Cell viability is assessed using assays such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or by automated cell counting with trypan blue exclusion. Absorbance is read on a microplate reader, and IC50 values are calculated.[4][13]

Immunoblotting

-

Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[1][4]

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[4][16]

-

Antibody Incubation: Membranes are blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., TRIB3, p-Akt (Ser473), total Akt, LC3B, CHOP, actin).[1][4]

-

Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[4]

In Vivo Xenograft Models

-

Animal Models: Immunodeficient mice (e.g., athymic nude or NOD-SCID) are used.[1][4]

-

Tumor Implantation: Human cancer cells (e.g., 2-5 x 10^6 cells) are suspended in a solution like Matrigel and injected subcutaneously or orthotopically into the mice.[1][4]

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally (e.g., via gavage) daily or on a specified schedule. The control group receives a vehicle.[4]

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers (Volume = (width² x length)/2). Animal body weight and general health are also monitored.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunoblotting, immunohistochemistry).[1][4]

PPAR Transcriptional Activity Assay

-

Transfection: Cells (e.g., A549) are transiently co-transfected with a PPAR-responsive firefly luciferase reporter plasmid (containing PPREs), a Renilla luciferase control plasmid (for normalization), and plasmids encoding for PPARα or PPARγ to assess isoform-specific effects.[4]

-

Treatment: 16-24 hours post-transfection, cells are treated with this compound, known PPAR agonists (e.g., rosiglitazone (B1679542) for PPARγ), or vehicle.[4]

-

Luciferase Assay: After the treatment period (e.g., 24 hours), cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency.[4]

Conclusion

This compound represents a novel therapeutic strategy in oncology that leverages a unique mechanism of action. By activating PPARα and PPARγ, it initiates a signaling cascade through TRIB3 to inhibit the critical Akt/mTORC1 survival pathway. This action, coupled with the induction of ER stress, forces cancer cells into a state of robust, cytotoxic autophagy. The preclinical data and emerging clinical results underscore the potential of this compound as a safe and effective anticancer agent, particularly in combination with standard chemotherapy, for various solid tumors.[3][7][8] The measurement of TRIB3 and CHOP mRNA in patient blood samples serves as a promising pharmacodynamic biomarker to monitor treatment response.[8][14][15]

References

- 1. Frontiers | Anticancer effects of ABTL0812, a clinical stage drug inducer of autophagy-mediated cancer cell death, in glioblastoma models [frontiersin.org]

- 2. ABTL0812 - Ability Pharma [abilitypharma.com]

- 3. ABTL0812 preclinical data indicates its potential for the treatment of breast cancer - Ability Pharma [abilitypharma.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The New Antitumor Drug ABTL0812 Inhibits the Akt/mTORC1 Axis by Upregulating Tribbles-3 Pseudokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The New Antitumor Drug ABTL0812 Inhibits the Akt/mTORC1 Axis by Upregulating Tribbles-3 Pseudokinase [diposit.ub.edu]

- 7. asociacion-nen.org [asociacion-nen.org]

- 8. Therapeutic potential of the new TRIB3-mediated cell autophagy anticancer drug ABTL0812 in endometrial cancer. - Ability Pharma [abilitypharma.com]

- 9. The anti-cancer drug ABTL0812 induces ER stress-mediated cytotoxic autophagy by increasing dihydroceramide levels in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. The anti-cancer drug ABTL0812 induces ER stress-mediated cytotoxic autophagy by increasing dihydroceramide levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A first-in-human phase I/Ib dose-escalation clinical trial of the autophagy inducer ABTL0812 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ABTL0812 enhances antitumor effect of paclitaxel and reverts chemoresistance in triple‐negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. ASCO – American Society of Clinical Oncology [asco.org]

- 16. researchgate.net [researchgate.net]

Endoplasmic Reticulum Stress Response to ABTL-0812: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABTL-0812 is a first-in-class, orally administered small molecule anti-cancer agent that induces cytotoxic autophagy in cancer cells.[1] A primary mechanism driving this effect is the induction of a robust and sustained endoplasmic reticulum (ER) stress response, leading to the activation of the Unfolded Protein Response (UPR).[1][2] This guide provides an in-depth overview of the molecular pathways involved in the this compound-induced ER stress response, quantitative data on key markers, and detailed experimental protocols for its investigation.

Core Mechanism: Dihydroceramide (B1258172) Accumulation and UPR Activation

This compound's induction of ER stress is initiated by its impact on sphingolipid metabolism. The compound impairs the activity of delta 4-desaturase, sphingolipid 1 (DEGS1), which leads to an accumulation of long-chain dihydroceramides within the cancer cells.[3][4] This buildup of dihydroceramides is a key trigger for ER stress, which in turn activates the UPR.[3]

The UPR is a cellular stress response that aims to restore ER homeostasis. However, under the sustained stress induced by this compound, the UPR's pro-death arm is activated, leading to cytotoxic autophagy.[3] This mechanism has been observed across a range of cancer cell lines, including pancreatic, endometrial, lung, glioblastoma, and neuroblastoma.[1][3][5] Notably, this compound demonstrates selectivity for tumor cells over non-tumoral cells, which may be attributed to the basal ER stress levels in cancer cells, making them more susceptible to further ER stress induction.[3]

Key Signaling Pathway: PERK-eIF2α-ATF4-CHOP Axis

The primary signaling cascade activated by this compound-induced ER stress is the PERK pathway. This leads to the phosphorylation of PERK and eIF2α, followed by the increased expression of ATF4 and its downstream target, DDIT3 (also known as CHOP).[1] The transcription factor CHOP is a critical executor of the pro-death arm of the UPR.[3] This pathway ultimately upregulates TRIB3, a pseudokinase that inhibits the pro-survival Akt/mTORC1 axis, further contributing to cytotoxic autophagy.[1][3]

Signaling Pathway Diagram

Caption: this compound induced ER stress signaling pathway.

Quantitative Data on ER Stress Markers

The induction of ER stress by this compound has been quantified in both preclinical and clinical settings. The expression of key UPR markers, particularly TRIB3 and DDIT3 (CHOP), has been shown to be significantly upregulated in response to this compound treatment.

| Marker | Method | System | Key Findings | Reference |

| TRIB3 mRNA | RT-qPCR | Whole blood from NSCLC and endometrial cancer patients | Significantly increased levels observed in patients treated with this compound.[6] | [6] |

| DDIT3 (CHOP) mRNA | RT-qPCR | Whole blood from NSCLC and endometrial cancer patients | Significantly increased levels observed in patients treated with this compound.[6] | [6] |

| p-PERK, p-eIF2α, ATF4, CHOP | Immunoblotting | U87MG glioblastoma cells | Concentration-dependent increase in protein levels.[1] | [1] |

| ATF4, HSPA5 | Immunohistochemistry | MiaPaca2 and A549 tumor xenografts | Increased expression in this compound treated mice.[3] | [3] |

| DDIT3 (CHOP) | Immunohistochemistry | MiaPaca2 and A549 tumor xenografts | Augmented expression in this compound treated mice.[3] | [3] |

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Lines: A variety of human cancer cell lines can be used, including glioblastoma (U87MG, U251, A172), pancreatic (MiaPaca2), lung (A549, H157), and endometrial (Ishikawa, Hec-1A).[1][3]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are treated with varying concentrations of this compound (typically in the range of 10-100 µM) for specified time periods (e.g., 4, 16, 24, or 48 hours) to assess the induction of ER stress markers.[1][3]

Western Blotting for ER Stress Proteins

This protocol is designed to detect the expression levels of key proteins in the ER stress pathway.

-

Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for ER stress markers (e.g., anti-p-PERK, anti-p-eIF2α, anti-ATF4, anti-CHOP, anti-TRIB3, and a loading control like anti-GAPDH or anti-β-actin).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed using software like ImageJ to quantify the relative protein expression levels, normalized to the loading control.

RT-qPCR for ER Stress Gene Expression

This protocol measures the mRNA levels of ER stress-related genes.

-

RNA Extraction: Total RNA is extracted from this compound-treated cells or patient blood samples using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

-

Quantitative PCR: Real-time PCR is performed using a qPCR system with SYBR Green master mix and gene-specific primers for TRIB3, DDIT3, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Experimental Workflow Diagram

Caption: Experimental workflow for studying this compound's ER stress response.

Clinical Relevance and Future Directions

The induction of ER stress by this compound is not only a key aspect of its preclinical anti-cancer activity but also a measurable pharmacodynamic marker in clinical trials.[3][7] The ability to monitor TRIB3 and DDIT3 mRNA levels in patient blood provides a valuable tool for assessing drug activity and patient response.[3][6] this compound is currently in Phase 2 clinical trials for various cancers, including endometrial, squamous non-small cell lung, and pancreatic cancer.[2][8]

Future research will likely focus on further elucidating the downstream effectors of the this compound-induced ER stress response and exploring rational combination therapies that can potentiate this mechanism of action. Understanding the intricacies of how dihydroceramide accumulation leads to ER stress and subsequent cytotoxic autophagy will be crucial for optimizing the therapeutic potential of this compound and developing novel cancer treatments targeting this pathway.

References

- 1. Anticancer effects of ABTL0812, a clinical stage drug inducer of autophagy-mediated cancer cell death, in glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Anticancer effects of ABTL0812, a clinical stage drug inducer of autophagy-mediated cancer cell death, in glioblastoma models [frontiersin.org]

- 3. The anti-cancer drug ABTL0812 induces ER stress-mediated cytotoxic autophagy by increasing dihydroceramide levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The anti-cancer drug ABTL0812 induces ER stress-mediated cytotoxic autophagy by increasing dihydroceramide levels in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The antitumour drug ABTL0812 impairs neuroblastoma growth through endoplasmic reticulum stress-mediated autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. ascopubs.org [ascopubs.org]

- 8. ABTL0812 - Ability Pharma [abilitypharma.com]

ABTL-0812: A Technical Guide to its Inhibition of PI3K/Akt/mTOR Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABTL-0812 is a first-in-class, orally administered small molecule that represents a novel therapeutic strategy in oncology.[1][2][3] This compound induces cytotoxic autophagy in cancer cells through a dual mechanism of action: the induction of endoplasmic reticulum (ER) stress and the blockade of the PI3K/Akt/mTOR signaling pathway.[4][5][6][7] The hyperactivation of the PI3K/Akt/mTOR pathway is a common feature in many human cancers, contributing to tumor cell growth, proliferation, survival, and resistance to therapy.[1][5] this compound's unique mechanism, which involves the upregulation of Tribbles-3 (TRIB3) pseudokinase, offers a promising new avenue for treating a broad spectrum of malignancies, including lung, endometrial, pancreatic, and glioblastoma.[8][1][4][5][9]

This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on its inhibition of the PI3K/Akt/mTOR pathway. It includes a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols for pivotal assays, and visualizations of the signaling pathways and experimental workflows.

Mechanism of Action: TRIB3-Mediated Inhibition of Akt

This compound's primary mechanism for inhibiting the PI3K/Akt/mTOR cascade is indirect and elegantly orchestrated. The compound binds to and activates the nuclear receptors PPARα and PPARγ, leading to the transcriptional upregulation of the TRIB3 gene.[8][1][2][4] The resulting TRIB3 protein, a pseudokinase, acts as a natural inhibitor of Akt.[8][1][2]

TRIB3 directly binds to Akt, preventing its phosphorylation and subsequent activation by upstream kinases such as PDK1 and mTORC2.[8][2][5][10] This blockade of Akt activation is the critical juncture that leads to the downstream suppression of the entire PI3K/Akt/mTORC1 axis.[8][1][2] The inhibition of this pathway, coupled with the induction of ER stress, converges to trigger robust and sustained autophagy, ultimately leading to cancer cell death.[4][5][7]

Below is a diagram illustrating the signaling pathway of this compound's action.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The New Antitumor Drug ABTL0812 Inhibits the Akt/mTORC1 Axis by Upregulating Tribbles-3 Pseudokinase [diposit.ub.edu]

- 4. ABTL0812 - Ability Pharma [abilitypharma.com]

- 5. Anticancer effects of ABTL0812, a clinical stage drug inducer of autophagy-mediated cancer cell death, in glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asociacion-nen.org [asociacion-nen.org]

- 7. A first-in-human phase I/Ib dose-escalation clinical trial of the autophagy inducer ABTL0812 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The New Antitumor Drug ABTL0812 Inhibits the Akt/mTORC1 Axis by Upregulating Tribbles-3 Pseudokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic potential of the new TRIB3-mediated cell autophagy anticancer drug ABTL0812 in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The anti-cancer drug ABTL0812 induces ER stress-mediated cytotoxic autophagy by increasing dihydroceramide levels in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of TRIB3 Upregulation by ABTL-0812: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABTL-0812 is a first-in-class, orally available small molecule that induces cytotoxic autophagy in cancer cells, demonstrating a promising safety and efficacy profile in preclinical and clinical settings.[1][2] A key mediator of this compound's mechanism of action is the upregulation of Tribbles Pseudokinase 3 (TRIB3). This technical guide provides an in-depth exploration of the molecular pathways affected by this compound, with a central focus on the induction of TRIB3 and its downstream consequences. We will detail the signaling cascades, present quantitative data from key studies, outline experimental methodologies, and provide visual representations of the underlying biological processes.

Introduction: this compound and the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in many human cancers, making it a prime target for anticancer therapies.[3][4] this compound is an anticancer agent that exerts its effects through a novel mechanism that ultimately leads to the inhibition of the PI3K/Akt/mTORC1 axis and the induction of robust, cytotoxic autophagy.[3][5] This process is initiated by the binding and activation of the peroxisome proliferator-activated receptors (PPARs).[3][5]

The Core Mechanism: TRIB3 Upregulation

The central event in this compound's mechanism of action is the upregulation of TRIB3, a pseudokinase that acts as an endogenous inhibitor of Akt.[3][5] this compound activates both PPARα and PPARγ, leading to the increased transcription of the TRIB3 gene.[3][5] The newly synthesized TRIB3 protein then binds directly to Akt, preventing its phosphorylation and subsequent activation by upstream kinases.[3][5] This blockade of Akt activation leads to the suppression of the entire Akt/mTORC1 signaling cascade, which in turn triggers autophagy-mediated cancer cell death.[3][5]

In addition to the PPAR-mediated upregulation of TRIB3, this compound also induces endoplasmic reticulum (ER) stress.[1][6] This ER stress response, through the ATF4-DDIT3-TRIB3 axis, further contributes to the upregulation of TRIB3 and the induction of cytotoxic autophagy.[6] The dual action of Akt/mTOR blockade and ER stress induction converges to create a robust and sustained autophagic response that selectively kills cancer cells.[1][7]

Quantitative Data

The following tables summarize key quantitative data from preclinical studies on this compound, demonstrating its effects on cell viability and target engagement.

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Cancer | 25.3 ± 2.1 | [8] |

| MiaPaCa-2 | Pancreatic Cancer | 31.7 ± 3.5 | [8] |

| U87MG | Glioblastoma | 15.2 µM to 46.9 µM | [2] |

| GSC-5 | Glioblastoma Stem Cells | 15.2 µM to 46.9 µM | [2] |

Table 2: Modulation of Key Signaling Proteins by this compound

| Cell Line | Treatment | TRIB3 Expression | p-Akt (Ser473) Levels | Reference |

| A549 | This compound | Upregulated | Decreased | [3] |

| MiaPaCa-2 | This compound | Upregulated | Decreased | [3] |

| U87MG | This compound | Increased (concentration-dependent) | Decreased | [2] |

| GSC-5 | This compound | Increased (concentration-dependent) | Decreased | [2] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the molecular pathway of this compound action and a typical experimental workflow for its investigation.

References

- 1. ABTL0812 - Ability Pharma [abilitypharma.com]

- 2. Frontiers | Anticancer effects of ABTL0812, a clinical stage drug inducer of autophagy-mediated cancer cell death, in glioblastoma models [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Anticancer effects of ABTL0812, a clinical stage drug inducer of autophagy-mediated cancer cell death, in glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The New Antitumor Drug ABTL0812 Inhibits the Akt/mTORC1 Axis by Upregulating Tribbles-3 Pseudokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. A first-in-human phase I/Ib dose-escalation clinical trial of the autophagy inducer ABTL0812 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

ABTL-0812 Induced Cancer Cell Death: A Departure from Classical Apoptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ABTL-0812 is a novel, first-in-class small molecule that has demonstrated significant anti-cancer activity in preclinical and clinical settings. Its mechanism of action represents a paradigm shift from conventional chemotherapy and targeted agents that primarily induce apoptosis. This compound triggers cancer cell death through a robust and sustained process of cytotoxic autophagy. This guide provides a detailed examination of the molecular pathways activated by this compound, contrasting them with the mechanisms of classical apoptosis. It includes a compilation of quantitative data from key studies, detailed experimental protocols for assessing the drug's effects, and visual diagrams of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Novel Mechanism of this compound

This compound is an orally administered small molecule that has shown a high safety profile and efficacy in patients with advanced solid tumors.[1] Unlike many cancer therapeutics that rely on the induction of apoptosis, this compound's primary mechanism of cytotoxicity is through the induction of autophagy-mediated cell death.[2][3] This distinct mechanism offers a potential therapeutic advantage, particularly in cancers that have developed resistance to apoptosis-inducing agents.

The Core Mechanism: A Dual Assault Leading to Cytotoxic Autophagy

This compound exerts its anti-cancer effects through a dual mechanism of action that converges to induce robust and persistent autophagy, ultimately leading to cancer cell death while sparing non-tumoral cells.[1][4]

Inhibition of the Akt/mTORC1 Survival Pathway

This compound inhibits the PI3K/Akt/mTORC1 pathway, a central signaling cascade that promotes cell growth, proliferation, and survival in many cancers.[2][5] This inhibition is not direct but is mediated by the upregulation of Tribbles Pseudokinase 3 (TRIB3).[3][5][6]

-

Activation of PPARα and PPARγ: this compound binds to and activates the nuclear receptors PPARα and PPARγ.[2][5]

-

Upregulation of TRIB3: This activation leads to the increased transcription and expression of TRIB3.[5][6][7]

-

Inhibition of Akt: TRIB3, a pseudokinase, binds directly to Akt, preventing its phosphorylation and activation by upstream kinases.[1][4][5]

-

Suppression of mTORC1: The inhibition of Akt leads to the subsequent suppression of the mTORC1 complex, a key negative regulator of autophagy.[5]

Induction of Endoplasmic Reticular (ER) Stress and the Unfolded Protein Response (UPR)

Concurrently, this compound induces significant and sustained endoplasmic reticular (ER) stress, which activates the Unfolded Protein Response (UPR).[1][8] This is a crucial component of its cytotoxic effect.

-

Accumulation of Dihydroceramides: this compound impairs the activity of dihydroceramide (B1258172) desaturase-1 (DEGS1), leading to the accumulation of long-chain dihydroceramides in cancer cells.[8]

-

ER Stress Activation: This accumulation of dihydroceramides induces ER stress.[8]

-

UPR Activation: The ER stress triggers the UPR, a signaling pathway that initially aims to restore ER homeostasis but can lead to cell death if the stress is prolonged and severe. The UPR is activated via the PERK-eIF2α-ATF4-CHOP pathway, which further upregulates TRIB3.[4]

The convergence of Akt/mTORC1 inhibition and ER stress induction creates a potent stimulus for the initiation and sustained execution of cytotoxic autophagy.[1][2]

This compound-Induced Autophagy vs. Apoptosis

While both autophagy and apoptosis are cellular processes that can lead to cell death, their mechanisms and morphological characteristics are distinct. Chemotherapy traditionally induces apoptosis, whereas this compound primarily utilizes autophagy.[3]

| Feature | This compound-Induced Cytotoxic Autophagy | Classical Apoptosis |

| Primary Inducer | This compound | Chemotherapy, radiation, death receptor ligands |

| Morphology | Formation of double-membraned autophagosomes, lysosomal degradation of cellular contents | Cell shrinkage, chromatin condensation, nuclear fragmentation, formation of apoptotic bodies |

| Key Proteins | LC3-II, ATG5, TRIB3, CHOP | Caspases (e.g., Caspase-3, -8, -9), Bcl-2 family proteins |

| Cellular Outcome | Self-digestion and degradation leading to cell death | Controlled cellular dismantling and removal by phagocytes |

Interestingly, while the primary mode of cell death induced by this compound is autophagy, some studies, particularly in neuroblastoma, have shown that it can also induce apoptosis.[9][10] This suggests that the cellular context and cancer type may influence the ultimate cell death modality. When combined with chemotherapy, this compound can shift the cell death mechanism from apoptosis (induced by chemotherapy) to a non-apoptotic, autophagy-dependent cell death.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines

| Cell Line | IC50 (µM) at 48 hours |

| U87MG | 25.3 |

| U251 | 28.1 |

| A172 | 35.7 |

| T98G | 46.9 |

| Patient-Derived Glioblastoma Stem Cells (GSCs) | |

| GSC-5 | 15.2 (at 96 hours) |

| GSC-12 | 22.4 (at 96 hours) |

| Data from Frontiers in Oncology.[1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Cytotoxic Autophagy

Caption: this compound signaling pathway leading to cytotoxic autophagy.

Experimental Workflow for Assessing Autophagy Induction

Caption: Workflow for evaluating this compound-induced autophagy.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0-100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

-

Cell Treatment and Lysis: Treat cells with this compound as required. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, TRIB3, LC3, p62, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Autophagy Flux Assay by Western Blotting

-

Cell Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 10 µM Chloroquine) for the last 2-4 hours of the treatment period.

-

Cell Lysis and Western Blotting: Perform cell lysis and western blotting as described above, probing for LC3 and p62.

-

Data Analysis: An increase in the amount of LC3-II in the presence of the lysosomal inhibitor compared to this compound alone indicates an active autophagic flux. A decrease in p62 levels with this compound treatment, which is rescued by the lysosomal inhibitor, also confirms autophagy induction.

Immunofluorescence for LC3 Puncta Formation

-

Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking: Block with 1% BSA in PBS.

-

Primary Antibody Incubation: Incubate with an anti-LC3 primary antibody.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope. The formation of distinct puncta (dots) of LC3 fluorescence within the cytoplasm is indicative of autophagosome formation.

Conclusion

This compound represents a significant advancement in cancer therapy due to its unique mechanism of inducing cytotoxic autophagy. By targeting the Akt/mTORC1 pathway through TRIB3 upregulation and inducing ER stress, this compound activates a potent and sustained autophagic response that leads to the death of cancer cells. This mechanism is fundamentally different from classical apoptosis, offering a promising therapeutic strategy for a wide range of cancers, including those resistant to conventional treatments. The detailed understanding of its molecular pathways and the availability of robust experimental protocols are crucial for the continued development and clinical application of this promising anti-cancer agent.

References

- 1. Frontiers | Anticancer effects of ABTL0812, a clinical stage drug inducer of autophagy-mediated cancer cell death, in glioblastoma models [frontiersin.org]

- 2. ABTL0812 - Ability Pharma [abilitypharma.com]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. Anticancer effects of ABTL0812, a clinical stage drug inducer of autophagy-mediated cancer cell death, in glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The New Antitumor Drug ABTL0812 Inhibits the Akt/mTORC1 Axis by Upregulating Tribbles-3 Pseudokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of the new TRIB3-mediated cell autophagy anticancer drug ABTL0812 in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic potential of the new TRIB3-mediated cell autophagy anticancer drug ABTL0812 in endometrial cancer. - Ability Pharma [abilitypharma.com]

- 8. The anti-cancer drug ABTL0812 induces ER stress-mediated cytotoxic autophagy by increasing dihydroceramide levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The antitumour drug ABTL0812 impairs neuroblastoma growth through endoplasmic reticulum stress-mediated autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Preclinical Anticancer Activity of ABTL-0812

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ABTL-0812 is a first-in-class, orally administered small molecule demonstrating significant anticancer activity in a wide range of preclinical models.[1] Developed by Ability Pharmaceuticals, this compound selectively induces cytotoxic autophagy in cancer cells, leading to their death while sparing non-tumoral cells.[2][3] Its unique dual mechanism of action, which involves the convergence of Endoplasmic Reticulum (ER) stress and inhibition of the PI3K/Akt/mTOR pathway, makes it a promising candidate for monotherapy and in combination with standard-of-care chemotherapies.[1][4] This document provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound.

Core Mechanism of Action

This compound executes its anticancer effects through a novel dual mechanism that converges on the induction of robust and persistent cytotoxic autophagy.[2][5] This process involves two primary signaling cascades: the induction of ER stress and the simultaneous inhibition of the Akt/mTORC1 survival pathway.

2.1 Inhibition of the PI3K/Akt/mTORC1 Axis

This compound functions as an activator of the nuclear receptors PPARα and PPARγ.[4][6] This activation leads to the transcriptional upregulation of the Tribbles-3 pseudokinase (TRIB3).[6][7] The induced TRIB3 protein directly binds to the central kinase Akt (Protein Kinase B), preventing its phosphorylation and subsequent activation by upstream kinases.[1][6] This blockade of Akt effectively suppresses the downstream Akt/mTORC1 signaling axis, a critical pathway for cancer cell proliferation and survival.[6]

2.2 Induction of Endoplasmic Reticulum (ER) Stress

Independent of its effect on the Akt pathway, this compound also elevates the cellular levels of long-chain dihydroceramides.[7][8] This is achieved by impairing the activity of delta 4-desaturase, sphingolipid 1 (DEGS1), an enzyme responsible for converting dihydroceramides to ceramides.[8][9] The accumulation of dihydroceramides induces significant ER stress, triggering the Unfolded Protein Response (UPR).[3][7] This sustained UPR activation, primarily through the PERK-eIF2α-ATF4-CHOP signaling cascade, contributes to the pro-death autophagic signal.[3]

The convergence of these two pathways—Akt/mTORC1 inhibition and ER stress—results in a powerful induction of autophagy that overwhelms the cancer cell's protective mechanisms, leading to cytotoxic cell death.[1][5] In some cancer models, such as glioblastoma and neuroblastoma, this autophagy-mediated process is followed by the induction of apoptosis.[1][10]

Quantitative Preclinical Data

This compound has demonstrated broad efficacy across a variety of cancer types in both in vitro and in vivo models.

3.1 In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of this compound has been determined in a wide panel of human cancer cell lines. The compound shows consistent activity in the low micromolar range.

| Cancer Type | Cell Line / Model | IC50 (µM) | Reference |

| Glioblastoma | U87MG | 25.3 | [1] |

| Glioblastoma | A172 | 46.9 | [1] |

| Glioblastoma | U251 | 35.7 | [1] |

| Glioblastoma | T98G | 30.1 | [1] |

| Glioblastoma | GSC-5 (Stem Cells) | 15.2 | [1] |

| Lung (Adeno.) | A549 | ~20-30 | [11][12] |

| Lung (Squamous) | H157 | Not specified | [11] |

| Lung (Squamous) | H520 | Not specified | [11] |

| Pancreatic | MiaPaCa-2 | Not specified | [6] |

| Breast (TNBC) | MDA-MB-231 | Not specified | [13] |

| Breast (TNBC, Paclitaxel-Resistant) | 231PTR | Not specified | [13] |

Table 1: Summary of in vitro IC50 values for this compound in various cancer cell lines.

3.2 In Vivo Efficacy in Xenograft Models

Oral administration of this compound has been shown to significantly impair tumor growth and improve survival in multiple animal models. It is effective both as a single agent and in combination with chemotherapy.

| Cancer Type | Animal Model | Treatment Regimen | Key Outcomes | Reference |

| Glioblastoma | U87MG & T98G Subcutaneous Xenografts (Athymic Mice) | This compound (120 or 240 mg/kg, oral, daily) | Significant impairment of tumor growth.[1] | [1] |

| Glioblastoma | U87MG Orthotopic Xenografts (Athymic Mice) | This compound (240 mg/kg, oral, daily) | Increased disease-free and overall survival.[1] | [1] |

| Lung (Adeno.) | A549 Subcutaneous Xenografts (Nude Mice) | This compound + Docetaxel | Potentiated the therapeutic effect of docetaxel, showing the highest tumor growth inhibition.[11] | [11] |

| Breast (TNBC) | 231PTR (Paclitaxel-Resistant) Xenografts (Nude Mice) | This compound + Paclitaxel (B517696) | Potentiated antitumor effect and reverted paclitaxel resistance.[13] | [13] |

| Neuroblastoma | Neuroblastoma Xenografts (Mice) | This compound (oral) | Impaired tumor growth.[10] | [10] |

| Pancreatic | MiaPaca2 & A549 Xenografts (Athymic Mice) | This compound | Increased markers of ER stress (ATF4, DDIT3) in tumors.[7] | [7] |

Table 2: Summary of in vivo efficacy of this compound in preclinical models.

Key Experimental Protocols

The following section details the methodologies for key experiments used to characterize the preclinical activity of this compound.

4.1 Cell Culture and Reagents

-

Cell Lines: Human cancer cell lines (e.g., U87MG, A549, MDA-MB-231) were maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, and cultured at 37°C in a 5% CO2 humidified atmosphere.[1]

-

Compound: this compound was dissolved in DMSO to create a stock solution and then diluted in culture medium to the final working concentrations for in vitro experiments.[1]

4.2 Cell Viability Assay

-

Method: The cytotoxicity of this compound was primarily assessed using the Cell Counting Kit-8 (CCK-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays.[1][12]

-

Procedure:

-

Cells were seeded in 96-well plates and allowed to attach overnight.

-

Cells were then treated with increasing concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).[12][14]

-

After treatment, CCK-8 or MTT reagent was added to each well and incubated according to the manufacturer's instructions.

-

The optical density (OD) was measured using a microplate reader at the appropriate wavelength.

-

OD values were normalized to the vehicle-treated control cells to calculate percentage viability, and IC50 values were determined using graphing software.[1]

-

4.3 Western Blotting

-

Purpose: To detect the expression and phosphorylation status of key proteins in the signaling pathways affected by this compound.

-

Procedure:

-

Cells were treated with this compound for the desired time.

-

Cell lysates were prepared using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., TRIB3, p-Akt, Akt, LC3, CHOP, β-actin).[1][3]

-

After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

4.4 Autophagy and Apoptosis Detection

-

Autophagy: Autophagy induction was confirmed by detecting the conversion of LC3-I to the autophagosome-associated form LC3-II via Western blot and by observing an increase in acidic vesicular organelles (AVOs) using acridine (B1665455) orange staining.[1]

-

Apoptosis: Apoptosis was quantified using flow cytometry after staining cells with an Annexin V-fluorochrome conjugate (e.g., Alexa Fluor 488) and a viability dye like propidium (B1200493) iodide (PI).[3]

4.5 In Vivo Xenograft Studies

-

Model: Athymic (nu/nu) nude mice were typically used.[1]

-

Procedure:

-

A suspension of human cancer cells (e.g., 5 x 10^6 U87MG cells) was injected subcutaneously into the flank of each mouse.[1]

-

Tumors were allowed to grow to a palpable size (e.g., 100-150 mm³).

-

Mice were randomized into treatment groups (e.g., vehicle control, this compound at various doses).

-

This compound was administered daily via oral gavage.[1]

-

Tumor volume and body weight were measured regularly (e.g., twice weekly).

-

At the end of the study, mice were euthanized, and tumors were excised for further analysis (e.g., immunohistochemistry, Western blot).[3][13]

-

References

- 1. Frontiers | Anticancer effects of ABTL0812, a clinical stage drug inducer of autophagy-mediated cancer cell death, in glioblastoma models [frontiersin.org]

- 2. asociacion-nen.org [asociacion-nen.org]

- 3. Anticancer effects of ABTL0812, a clinical stage drug inducer of autophagy-mediated cancer cell death, in glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ABTL0812 - Ability Pharma [abilitypharma.com]

- 5. A first-in-human phase I/Ib dose-escalation clinical trial of the autophagy inducer ABTL0812 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The New Antitumor Drug ABTL0812 Inhibits the Akt/mTORC1 Axis by Upregulating Tribbles-3 Pseudokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. The anti-cancer drug ABTL0812 induces ER stress-mediated cytotoxic autophagy by increasing dihydroceramide levels in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The antitumour drug ABTL0812 impairs neuroblastoma growth through endoplasmic reticulum stress-mediated autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. diposit.ub.edu [diposit.ub.edu]

- 12. researchgate.net [researchgate.net]

- 13. ABTL0812 enhances antitumor effect of paclitaxel and reverts chemoresistance in triple‐negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

ABTL-0812: A Paradigm of Tumor Cell Selectivity Through Autophagy-Mediated Cytotoxicity

A Technical Guide for Researchers and Drug Development Professionals

Introduction

ABTL-0812 is a first-in-class, orally administered small molecule that has demonstrated significant anti-cancer activity in a range of preclinical and clinical settings. A hallmark of this compound is its remarkable selectivity for tumor cells, inducing cytotoxic autophagy while largely sparing non-malignant cells. This document provides an in-depth technical overview of the mechanisms underpinning this compound's tumor-selective action, supported by quantitative data, detailed experimental methodologies, and visual representations of the key biological pathways and workflows.

Core Mechanism of Action: A Dual-Pronged Attack on Cancer Cells

This compound exerts its potent anti-tumor effects through a unique dual mechanism that converges on the induction of robust and sustained cytotoxic autophagy. This process is initiated by two primary molecular events: the induction of Endoplasmic Reticulum (ER) stress and the inhibition of the pro-survival PI3K/Akt/mTOR signaling pathway.

The selectivity of this compound for cancer cells is a critical aspect of its therapeutic potential.[1][2][3] This selectivity is attributed to the differential response of cancerous and non-cancerous cells to the drug's dual mechanism of action. While tumor cells undergo robust and lethal autophagy, normal cells are largely unaffected at therapeutic concentrations.[1][4]

Signaling Pathway of this compound

The molecular cascade initiated by this compound is multifaceted. The drug binds to and activates the nuclear receptors PPARα and PPARγ, leading to the transcriptional upregulation of Tribbles Homolog 3 (TRIB3).[5] TRIB3, a pseudokinase, then binds to Akt, preventing its phosphorylation and subsequent activation of the mTORC1 complex.[5] Concurrently, this compound induces ER stress, activating the Unfolded Protein Response (UPR). This dual assault on critical cellular pathways culminates in a powerful induction of autophagy that is cytotoxic to cancer cells.[4][6][7]

References

- 1. Frontiers | Anticancer effects of ABTL0812, a clinical stage drug inducer of autophagy-mediated cancer cell death, in glioblastoma models [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. A first-in-human phase I/Ib dose-escalation clinical trial of the autophagy inducer ABTL0812 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer effects of ABTL0812, a clinical stage drug inducer of autophagy-mediated cancer cell death, in glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The New Antitumor Drug ABTL0812 Inhibits the Akt/mTORC1 Axis by Upregulating Tribbles-3 Pseudokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ABTL0812 enhances antitumor effect of paclitaxel and reverts chemoresistance in triple‐negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

ABTL-0812: A Technical Guide to its Effects on Cancer Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABTL-0812 is a first-in-class, orally administered small molecule that represents a novel therapeutic strategy in oncology. This compound induces cytotoxic autophagy in cancer cells through a dual mechanism of action: the activation of PPARα and PPARγ nuclear receptors, leading to endoplasmic reticulum (ER) stress, and the blockade of the PI3K/Akt/mTOR signaling pathway.[1] Emerging evidence, particularly from preclinical studies in glioblastoma, indicates that this compound is also active against cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance, metastasis, and relapse.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's effects on CSCs, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Core Mechanism of Action

This compound's anti-cancer activity, including its effects on cancer stem cells, is rooted in its ability to simultaneously induce ER stress and inhibit the central PI3K/Akt/mTOR survival pathway. This dual action converges to trigger robust and sustained cytotoxic autophagy, leading to cancer cell death.[1] A key molecular event in this process is the upregulation of the pseudokinase Tribbles-3 (TRIB3), which binds to Akt and prevents its activation, thereby inhibiting the downstream signaling cascade.[2][3] Furthermore, this compound has been shown to increase the levels of dihydroceramides, which contributes to the induction of ER stress.[4]

Quantitative Data on the Effect of this compound on Glioblastoma Stem Cells

The most comprehensive data regarding this compound's impact on cancer stem cells comes from studies on glioblastoma multiforme (GBM).

Table 1: IC50 Values of this compound in Patient-Derived Glioblastoma Stem Cells (GSCs)

| Glioblastoma Stem Cell Line | IC50 (µM) at 96 hours |

| GSC-1 | 15.2 |

| GSC-2 | 25.4 |

| GSC-3 | 43.7 |

| GSC-4 | 28.9 |

Data extracted from Mancini et al., 2022.[2]

Table 2: Effect of this compound on Neurosphere Formation in Glioblastoma Stem Cells

| Treatment | Sphere Number (relative to control) | Sphere Size (relative to control) |

| This compound (10 µM) | Decreased | Decreased |

| This compound (20 µM) | Markedly Decreased | Markedly Decreased |

| This compound (40 µM) | Severely Impaired | Severely Impaired |

Qualitative summary based on data from Mancini et al., 2022.[2]

Table 3: Effect of this compound on Cancer Stem Cell and Differentiation Marker Expression in Glioblastoma Stem Cells (GSC-5)

| Marker | Marker Type | Effect of this compound (48h) |

| CD44 | Mesenchymal/Stem | Decreased |

| CXCR4 | Stemness | Decreased |

| βIII tubulin | Neuronal Differentiation | Increased |

| NFH | Neuronal Differentiation | Increased |

| Ki67 | Proliferation | Decreased |

Data extracted from FACS analysis in Mancini et al., 2022.[2]

Signaling Pathway and Experimental Workflow Visualizations

Caption: Signaling pathway of this compound in cancer stem cells.

Caption: Experimental workflow for a neurosphere formation assay.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in Mancini et al., 2022, for the study of this compound on glioblastoma stem cells.[2]

Patient-Derived Glioblastoma Stem Cell (GSC) Culture

-

Source: Freshly resected human glioblastoma tissue.

-

Dissociation: Mechanical dissociation followed by enzymatic digestion.

-

Culture Medium: Serum-free neurosphere medium supplemented with EGF and bFGF.

-

Culture Conditions: Cells are grown in suspension in low-adherence flasks to promote the formation of neurospheres.

-

Passaging: Neurospheres are collected, dissociated into single cells, and re-plated in fresh medium.

Cell Proliferation Assay

-

Seeding: GSCs are seeded as single cells in 96-well plates.

-

Treatment: Cells are treated with a range of this compound concentrations.

-

Incubation: Plates are incubated for 96 hours.

-

Quantification: Cell viability is assessed using a standard MTT or similar colorimetric assay.

-

Analysis: IC50 values are calculated from dose-response curves.

Neurosphere Formation Assay

-

Seeding: Single GSCs are seeded at a clonal density in 96-well low-adherence plates.

-

Treatment: this compound is added to the culture medium at various concentrations.

-

Incubation: Plates are incubated for 96 hours to allow for neurosphere formation.

-

Imaging: Wells are imaged using a light microscope.

-

Quantification: The number and diameter of neurospheres are measured using image analysis software.

Flow Cytometry (FACS) Analysis of Cell Markers

-

Cell Preparation: GSCs are treated with this compound for 48 hours.

-

Harvesting: Cells are harvested and dissociated into a single-cell suspension.

-

Staining: Cells are stained with fluorescently-conjugated antibodies against CSC and differentiation markers (e.g., CD44, CXCR4, βIII tubulin).

-

Acquisition: Samples are run on a flow cytometer.

-

Analysis: The percentage of cells expressing each marker is quantified using appropriate gating strategies.

In Vivo Tumorigenicity Studies

-

Animal Model: Athymic nude mice.

-

Cell Implantation: Human glioblastoma cells (e.g., U87MG) are injected subcutaneously.[2]

-

Treatment: Once tumors are established, mice are treated orally with this compound.[2]

-

Monitoring: Tumor volume and mouse weight are monitored regularly.[2]

-

Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).[2]

Effects on Cancer Stem Cells in Other Malignancies

While the most detailed evidence for this compound's effects on cancer stem cells is in glioblastoma, preclinical studies have shown its efficacy in a broad range of cancer types, including lung, endometrial, and pancreatic cancer, and it is generally reported to be active on "tumor stem cells".[1] However, specific quantitative data on the impact of this compound on CSC markers and tumor-initiating capacity in these other cancers is not yet extensively published.

Future Directions and Conclusion

This compound presents a promising new approach to cancer therapy with a unique mechanism of action that includes the targeting of cancer stem cells. The data from glioblastoma models provides a strong rationale for its further investigation as a CSC-targeting agent. Future research should focus on:

-

Elucidating the effects of this compound on CSC populations in other solid tumors, such as pancreatic, lung, and endometrial cancers.

-

Conducting in vivo limiting dilution assays to definitively quantify the impact of this compound on the tumor-initiating frequency of CSCs.

-